molecular formula C11H15N B157036 (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine CAS No. 129280-17-7

(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine

Cat. No. B157036
M. Wt: 161.24 g/mol
InChI Key: WKQAFPKAFXIRCK-UHFFFAOYSA-N
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Description

The compound (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine is a chemical structure that serves as a core scaffold for various synthetic derivatives with potential biological activities. It is a structural analog of 2-aminotetralin and has been the subject of research due to its relevance in medicinal chemistry, particularly as a precursor or component of compounds targeting the 5-HT1A receptor, which is implicated in various neurological processes .

Synthesis Analysis

The synthesis of derivatives of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine has been reported using different synthetic routes. For instance, phenolic derivatives have been synthesized as structural hybrids, combining features of potent 5-HT1A-receptor agonists with phenylcyclopropylamine-derived compounds . Another synthesis approach for a dopaminergic derivative, specifically 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, involved a multi-step process starting from 2-naphthoic acid, which included bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the final product as a hydrogen chloride salt .

Molecular Structure Analysis

The molecular structure of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives is characterized by the presence of a tetrahydronaphthalene ring system, which is a bicyclic structure consisting of a fused benzene and cyclohexane ring. This core structure is modified with various functional groups to achieve desired biological activities. For example, the addition of a phenolic group has been explored to create compounds with affinity for the 5-HT1A receptor .

Chemical Reactions Analysis

The chemical reactivity of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives is influenced by the functional groups attached to the tetrahydronaphthalene core. The phenolic derivatives synthesized in one study were tested for their ability to bind to and stimulate 5-HT1A receptors, with varying degrees of activity observed among the compounds . In another study, the synthesis of a diamino derivative aimed to stabilize parallel turn conformations in peptides, demonstrating the versatility of the core structure in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives are determined by their molecular structure and the substituents present. While specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the affinity for the 5-HT1A receptor and the ability to induce certain biological responses, are highlighted. For instance, one of the phenolic derivatives showed a K_i value of 130 nM for the 5-HT1A receptor, indicating a significant binding affinity . The synthetic methodologies employed also emphasize the importance of atom- and step-economy, as well as the production of minimal byproducts, which are crucial considerations in green chemistry and pharmaceutical manufacturing .

Scientific Research Applications

1. Receptor Affinity and Binding Studies

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives have been extensively studied for their affinity and binding characteristics to various receptors. For instance, a series of these derivatives demonstrated notable affinity for serotonin (5-HT) receptors, particularly the 5-HT7, 5-HT1A, and 5-HT2A receptors, as revealed by in vitro binding assays (Leopoldo et al., 2004). These findings have implications for the development of receptor-specific drugs.

2. Synthesis and Chemical Properties

The chemoenzymatic synthesis of derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, such as (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, highlights the compound's utility as a precursor for receptor agonists (Orsini et al., 2002). This indicates its potential use in synthesizing therapeutically valuable compounds.

3. Pharmacological Studies

Extensive pharmacological evaluations have been carried out on (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives. For example, studies on sigma and 5-HT1A receptor ligands involving omega-(tetralin-1-yl)-n-alkylamine derivatives have been conducted, highlighting their potential therapeutic applications (Berardi et al., 1996).

4. Anticancer Research

Some derivatives have shown promising antiproliferative activity, suggesting their potential in cancer research and therapy. Specifically, N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives exhibited significant antiproliferative activity in rat C6 glioma cells, indicating a possible role as sigma(1) receptor antagonists (Berardi et al., 2005).

5. Development of PET Radiotracers

The compound has been involved in the development of positron emission tomography (PET) radiotracers. Analogues of sigma receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity, suitable for diagnostic applications in oncology (Abate et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQAFPKAFXIRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine

CAS RN

129280-17-7
Record name 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Nitromethyl-3,4-dihydronaphthalene (XXXV) (25 g) and 20% Pd/C (1.0 g) were combined in MeOH (200 ml) and shaken in a Parr hydrogenator at 3 atmospheres hydrogen pressure for 24 hours, by which time the theoretical amount of hydrogen (4 equivalents) had been absorbed. Removal of the catalyst and solvent left an oil (24 g) which was converted to its HCl salt by solution in MeOH and addition of concentrated HCl. The product, compound XXXI.HCl, was recrystallized from 2-propanol, yielding a white solid, m.p. 230° (dec.). Its elemental analysis and NMR spectrum were consistent with the structure indicated.
Quantity
25 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Two
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Quantity
200 mL
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Shao, F Wang, SC Malcolm, J Ma, MC Hewitt… - Bioorganic & medicinal …, 2011 - Elsevier
The present work describes a series of novel chiral amines that potently inhibit the in vitro reuptake of serotonin, norepinephrine and dopamine (triple reuptake inhibitors) and were …
Number of citations: 25 www.sciencedirect.com

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